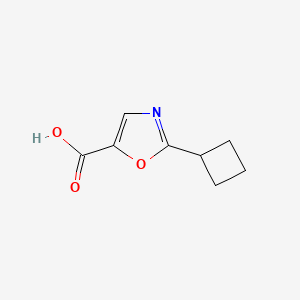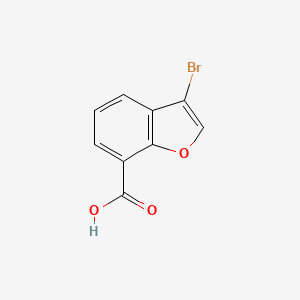
2-(oxolan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2. It is a derivative of tetrahydrofuran, featuring a hydroxyl group and a propyl side chain. This compound is known for its antioxidative properties and is used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)propan-1-ol typically involves the reaction of tetrahydrofuran with propylene oxide under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the opening of the tetrahydrofuran ring and subsequent addition of the propyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are commonly employed
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halides or amines
Scientific Research Applications
2-(Oxolan-3-yl)propan-1-ol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its antioxidative properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic applications due to its antioxidative activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The antioxidative activity of 2-(oxolan-3-yl)propan-1-ol is attributed to its ability to inhibit the formation of lipid hydroperoxides and prevent protein denaturation. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. The molecular targets include phosphatidylethanolamine and other cellular lipids .
Comparison with Similar Compounds
Similar Compounds
3-(Oxolan-2-yl)propan-1-ol: Similar structure but with the hydroxyl group on the second carbon of the oxolane ring.
1-(Oxolan-3-yl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the propyl chain
Uniqueness
2-(Oxolan-3-yl)propan-1-ol is unique due to its specific antioxidative properties and its ability to form stable reaction products with ethanolamine. This makes it particularly useful in applications requiring high thermal stability and antioxidative activity .
Properties
IUPAC Name |
2-(oxolan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBVGXHZXOYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride](/img/structure/B6619372.png)




![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)






